molecular formula C16H19ClF3N3O B4736207 N-2-adamantyl-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-2-adamantyl-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No. B4736207
M. Wt: 361.79 g/mol
InChI Key: JGMFJOLRURDBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as "ACP-105" and belongs to a class of compounds known as selective androgen receptor modulators (SARMs). SARMs are a group of compounds that have been developed to selectively target androgen receptors in the body, which can have a range of effects on muscle growth, bone density, and other physiological processes.

Mechanism of Action

ACP-105 works by selectively targeting androgen receptors in the body. Androgen receptors are proteins that are found on the surface of cells in the body and are involved in a range of physiological processes, including muscle growth, bone density, and sexual function. ACP-105 binds to these receptors and activates them, which can have a range of effects on the body.
Biochemical and Physiological Effects:
ACP-105 has a range of biochemical and physiological effects on the body. It has been shown to stimulate muscle growth and prevent muscle wasting, which can be beneficial for individuals with conditions such as sarcopenia and cachexia. ACP-105 has also been shown to have positive effects on bone density, which can be beneficial for individuals with osteoporosis.

Advantages and Limitations for Lab Experiments

ACP-105 has a number of advantages for use in lab experiments. It is a selective androgen receptor modulator, which means that it can be used to selectively target androgen receptors in specific tissues. This can be beneficial for researchers who are studying specific physiological processes, such as muscle growth or bone density. However, there are also some limitations to the use of ACP-105 in lab experiments. It is a relatively new compound, and there is still much that is not known about its effects on the body. Additionally, there are concerns about the potential for off-target effects, which could limit its usefulness in certain types of research.

Future Directions

There are a number of future directions for research on ACP-105. One area of interest is its potential as a treatment for muscle wasting and other conditions that result in the loss of muscle mass. Researchers are also interested in exploring the potential for ACP-105 to improve bone density and prevent osteoporosis. Additionally, there is ongoing research into the potential for ACP-105 to have positive effects on sexual function and other physiological processes. Overall, ACP-105 is a promising compound that has the potential to have a range of beneficial effects on the body, and there is much to be learned about its potential applications in scientific research.

Scientific Research Applications

ACP-105 has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its potential as a treatment for muscle wasting and other conditions that result in the loss of muscle mass. ACP-105 has been shown to selectively target androgen receptors in muscle tissue, which can stimulate muscle growth and prevent muscle wasting.

properties

IUPAC Name

N-(2-adamantyl)-4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF3N3O/c1-23-13(11(17)14(22-23)16(18,19)20)15(24)21-12-9-3-7-2-8(5-9)6-10(12)4-7/h7-10,12H,2-6H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMFJOLRURDBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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